2-Cyclopentylbutanoic acid
Description
2-Cyclopentylbutanoic acid is a carboxylic acid derivative characterized by a cyclopentyl substituent at the second carbon of a four-carbon butanoic acid chain. Its IUPAC name, 2-cyclopentylbutanoic acid (PIN), reflects this structure, where the cyclopentane ring is directly bonded to the α-carbon of the carboxylic acid group . This compound is notable for its hydrophobic cyclopentyl moiety, which introduces steric hindrance and influences its physicochemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-cyclopentylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-8(9(10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
DMNUYBFDGCKCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylbutanoic acid can be achieved through several methods. One common approach involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide . This reaction leads to the formation of cyclopentyl derivatives, which can then be further processed to obtain 2-Cyclopentylbutanoic acid.
Industrial Production Methods
Industrial production of 2-Cyclopentylbutanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Cyclopentylbutanoic acid may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.
Scientific Research Applications
2-Cyclopentylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(Cyclopentanecarboxamido)-3-hydroxybutanoic Acid
- CAS RN : 1160699-36-4
- Molecular Formula: C₁₀H₁₇NO₄
- Key Features: Contains an amide linkage (-CONH-) and a hydroxyl (-OH) group at the third carbon of the butanoic acid chain. The cyclopentane ring is connected via a carboxamido group rather than a direct carbon-carbon bond.
- Impact on Properties: The hydroxyl group enhances solubility in polar solvents compared to 2-cyclopentylbutanoic acid.
2-(Cyclopentanecarboxamido)acetic Acid
- CAS RN : 1220021-10-2
- Molecular Formula: C₈H₁₃NO₃
- Key Features :
- Shorter carbon chain (acetic acid backbone) with a cyclopentanecarboxamido substituent.
- Impact on Properties: Reduced hydrophobicity due to the shorter chain, making it more water-soluble than 2-cyclopentylbutanoic acid. The amide group may confer stability against enzymatic degradation in biological systems .
Cyclohexane-Based Analogues
2-(1-Hydroxycyclohexyl)butanoic Acid (Cyclobutyrol)
- CAS RN : 512-16-3
- Molecular Formula : C₁₀H₁₈O₃
- Key Features: Cyclohexyl ring substituted with a hydroxyl group at the 1-position. Same butanoic acid chain length as 2-cyclopentylbutanoic acid.
- Impact on Properties: The hydroxyl group increases acidity (lower pKa) compared to 2-cyclopentylbutanoic acid.
Aromatic Carboxylic Acid Analogues
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
- CAS RN : 76-93-7
- Molecular Formula : C₁₄H₁₂O₃
- Key Features :
- Two phenyl groups and a hydroxyl group attached to the α-carbon of an acetic acid backbone.
- Impact on Properties: Aromatic rings confer high thermal stability and rigidity. The hydroxyl and carboxylic acid groups enable chelation, making benzilic acid useful in coordination chemistry. Unlike 2-cyclopentylbutanoic acid, its planar aromatic structure facilitates π-π stacking in crystal lattices .
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | CAS RN | Molecular Formula | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 2-Cyclopentylbutanoic acid | N/A* | C₉H₁₆O₂ | Carboxylic acid, cyclopentyl | High hydrophobicity, steric hindrance |
| 2-(Cyclopentanecarboxamido)-3-hydroxybutanoic acid | 1160699-36-4 | C₁₀H₁₇NO₄ | Amide, hydroxyl, carboxylic acid | Enhanced solubility, hydrogen bonding |
| 2-(1-Hydroxycyclohexyl)butanoic acid | 512-16-3 | C₁₀H₁₈O₃ | Carboxylic acid, hydroxyl, cyclohexyl | Increased acidity, larger steric bulk |
| Benzilic acid | 76-93-7 | C₁₄H₁₂O₃ | Carboxylic acid, hydroxyl, two phenyl | Aromatic stability, chelation capability |
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